leucettine L41

Overview

Description

Leucettine L41 is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), DYRK2, CDC-like kinase 1 (CLK1), and CLK3. It has shown significant potential in preventing memory impairments and neurotoxicity induced by oligomeric amyloid-beta 25-35 peptide administration in mice . This compound is derived from the marine sponge alkaloid Leucettamine B and has been studied for its neuroprotective properties and potential therapeutic applications in Alzheimer’s disease and diabetes .

Mechanism of Action

Target of Action

Leucettine L41 is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), DYRK2, and CDC-like kinases (CLKs) . DYRK1A is a serine/threonine protein kinase that plays a crucial role in cell growth, differentiation, and signal transduction . CLKs are involved in Alzheimer’s disease/Down syndrome and in the control of alternative pre-mRNA splicing .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activities . It prevents the proteolytic processing of DYRK1A, resulting in truncated forms that accumulate in astrocytes and exhibit increased affinity towards STAT3ɑ, a regulator of the inflammatory process . This inhibition modifies the kinase specificity of DYRK1A .

Biochemical Pathways

This compound affects several biochemical pathways. It improves glucose-stimulated insulin secretion (GSIS) in rodent β-cells and isolated islets, as well as in hiPSC-derived β-cells islets . It also stimulates the proliferation of β-cells and promotes cell cycle progression to the G2/M phase . This effect is confirmed by increased levels of cyclin D1, which is highly responsive to proliferative signals .

Pharmacokinetics

It has been shown to be effective in vivo when administered via intraperitoneal injections .

Result of Action

This compound has several molecular and cellular effects. It can improve synaptic plasticity and rescue memory functions in APP/PS1 mice, an amyloid model of Alzheimer’s disease . It also prevents lipid peroxidation and the accumulation of reactive oxygen species (ROS) induced by Aβ 25-35 in the hippocampus in a mouse model of Alzheimer’s disease-like toxicity . Moreover, it significantly promotes GSIS in various cellular diabetic models by increasing insulin secretion and decreasing glucagon level .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown to be effective in various cellular diabetic models, including MIN6 and INS1E cells in 2D and 3D culture, iPSC-derived β-cell islets derived from iPSC, and isolated mouse islets . .

Biochemical Analysis

Biochemical Properties

Leucettine L41 plays a significant role in biochemical reactions by inhibiting several kinases, including DYRK1A, DYRK2, CDC-like kinase 1 (CLK1), and CLK3. It also inhibits glycogen synthase kinase 3 alpha/beta (GSK3α/β) and proto-oncogene serine/threonine-protein kinase Pim-1 (Pim1) . The inhibition of these enzymes affects various signaling pathways and cellular processes. For instance, this compound prevents the proteolysis of DYRK1A, which is crucial in Alzheimer’s disease pathology .

Cellular Effects

This compound influences various cell types and cellular processes. In beta cells, this compound enhances glucose-stimulated insulin secretion (GSIS) and promotes cell proliferation . In Alzheimer’s disease models, this compound reduces pro-inflammatory cytokine levels and amyloid-beta plaque burden, improving synaptic plasticity and memory functions . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific kinases, leading to their inhibition. By inhibiting DYRK1A, this compound prevents its proteolytic processing, thereby maintaining its kinase specificity . Additionally, this compound, in combination with transforming growth factor-beta (TGF-β) inhibitors, significantly promotes GSIS by increasing insulin secretion and decreasing glucagon levels in diabetic models .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. In Alzheimer’s disease models, long-term treatment with this compound has shown sustained improvements in synaptic plasticity and memory functions . These findings suggest that this compound remains effective over extended periods, with minimal degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic models, this compound, in combination with TGF-β inhibitors, has shown dose-dependent improvements in GSIS . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of key kinases. By inhibiting DYRK1A, this compound affects the phosphorylation of various substrates, influencing metabolic flux and metabolite levels . Additionally, this compound’s impact on GSK3α/β and Pim1 further modulates metabolic pathways, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. In Alzheimer’s disease models, this compound has been shown to accumulate in astrocytes, where it exerts its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. In Alzheimer’s disease models, this compound accumulates in astrocytes, where it prevents DYRK1A proteolysis and reduces pro-inflammatory cytokine levels .

Preparation Methods

The synthesis of Leucettine L41 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its inhibitory activity against DYRK1A and other kinases.

Purification and Characterization: The final compound is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Chemical Reactions Analysis

Leucettine L41 undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

Substitution: Various substitution reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Leucettine L41 has a wide range of scientific research applications, including:

Cancer Research:

Pre-mRNA Splicing: This compound modulates alternative splicing of pre-mRNA in various cellular systems, making it a useful tool for studying splicing mechanisms.

Comparison with Similar Compounds

Leucettine L41 is part of a family of compounds known as leucettines, which are derived from the marine sponge alkaloid Leucettamine B. Similar compounds include:

Leucettine L43: A closely related analog with poor kinase inhibitory activity compared to this compound.

Harmine: Another DYRK1A inhibitor with modest activity and several off-target effects.

Leucettine L92: Another potent inhibitor of DYRK1A with similar properties to this compound.

This compound is unique in its potent inhibitory activity against multiple kinases and its broad range of scientific research applications, making it a valuable tool for studying various diseases and cellular processes .

Biological Activity

Leucettine L41 is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs), with significant implications for neurodegenerative diseases, particularly Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activities associated with this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.

This compound primarily acts as an inhibitor of DYRK1A, a kinase implicated in various cellular processes, including memory formation and neuroprotection. The compound has been shown to:

- Inhibit DYRK1A Activity : this compound demonstrates preferential inhibition of DYRK1A with an IC50 value ranging from 10 to 60 nM. This inhibition is crucial for mitigating the effects of amyloid-beta (Aβ) toxicity in models of Alzheimer's disease .

- Induce Autophagy : In studies involving osteosarcoma U-2 OS cells and mouse hippocampal HT22 cells, this compound has been observed to trigger autophagy through the mTOR/PI3K pathway. This process is characterized by the translocation of microtubule-associated protein light chain 3 (LC3) and is sensitive to PI3K inhibitors .

- Modulate Insulin Secretion : Recent research indicates that this compound enhances glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells, suggesting its potential role in diabetes treatment .

Neuroprotective Effects

In a study assessing the neuroprotective potential of this compound in Aβ25-35-treated mice, several key findings were reported:

- Memory Improvement : Administration of this compound at doses of 0.4, 1.2, and 4 µg significantly prevented Aβ25-35-induced memory deficits as measured by behavioral tests such as the Y-maze and water-maze tests. The most effective dose was found to be 4 µg .

- Oxidative Stress Reduction : The compound effectively reduced oxidative stress markers, including lipid peroxidation levels and reactive oxygen species accumulation in the hippocampus .

- Apoptotic Marker Inhibition : this compound prevented the increase in pro-apoptotic markers induced by Aβ25-35, thereby preserving synaptic integrity by maintaining levels of synaptic proteins such as Arc, PSD95, and synaptophysin .

Autophagy Induction

This compound's ability to induce autophagy was characterized by:

- Microtubule-associated Protein Light Chain 3 (LC3) Accumulation : The compound induced the formation of LC3 foci in treated cells, indicating active autophagy .

- Sensitivity to Inhibitors : The autophagic effect was sensitive to PI3K inhibitors, confirming that this compound operates through the mTOR/PI3K signaling pathway .

Insulin Secretion Enhancement

In pancreatic β-cell models:

- Increased Insulin Production : this compound significantly enhanced insulin secretion in both isolated mouse islets and human induced pluripotent stem cell (hiPSC)-derived β-cell models when compared to untreated controls .

- Synergistic Effects with TGF-β Inhibitors : The combination of this compound with TGF-β inhibitors further improved GSIS outcomes, showcasing its potential in diabetes therapy .

Summary Table of Biological Activities

Properties

IUPAC Name |

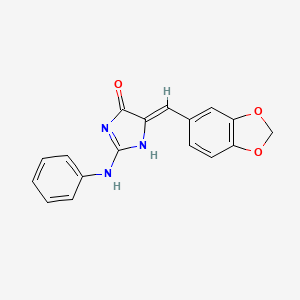

(4Z)-2-anilino-4-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c21-16-13(8-11-6-7-14-15(9-11)23-10-22-14)19-17(20-16)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,20,21)/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPHHJBZEGSUNE-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=N3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.